6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-
Description
Properties
IUPAC Name |
6-chlorobenzo[c][2,1]benzoxaphosphinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClOP/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEUAZASIHVFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885212 | |
| Record name | 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22749-43-5 | |
| Record name | 6-Chloro-6H-dibenz[c,e][1,2]oxaphosphorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22749-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Dibenz(c,e)(1,2)oxaphosphorin, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022749435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- is a phosphorus-containing compound that has garnered attention for its various biological activities and applications, particularly in the fields of flame retardants and catalysis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- is characterized by a dibenzoxaphosphorin framework with a chlorine substituent at the 6-position. Its molecular formula is C12H8ClO2P, and it has a molecular weight of approximately 248.62 g/mol.
Flame Retardant Properties
One of the primary applications of 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin is as a flame retardant. It acts by promoting char formation and reducing flammability in polymers. The compound's effectiveness in this role has been documented in various studies:
- Case Study on Polymer Composites : Research indicated that incorporating 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin into polymer matrices significantly improved their fire resistance. For instance, a study demonstrated that adding just 5% of this compound to a polycarbonate matrix reduced the peak heat release rate by over 30% compared to untreated samples .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of phosphorus-based compounds, including 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin.
- Research Findings : A study published in Molecules reported that derivatives of this compound exhibited varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 50 to 200 µg/mL, suggesting potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Flame Retardancy | Reduced peak heat release rate by >30% | |
| Antimicrobial | MIC values between 50 to 200 µg/mL | |
| Catalytic Activity | High enantiomeric excess (ee) in reactions |
Catalytic Applications
The compound has also been studied for its role as a ligand in catalysis. It serves as a precursor for various modular phosphorus-based ligands used in rhodium-catalyzed reactions.
- Catalytic Performance : In one study, ligands derived from 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin demonstrated up to 99% conversion rates and high enantiomeric excess (ee) values in asymmetric hydrogenation reactions .
Environmental Impact
Despite its beneficial applications, the environmental impact of phosphorus compounds like 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin must be considered. The Danish Environmental Protection Agency has highlighted concerns regarding bioaccumulation and endocrine activity associated with certain phosphorus flame retardants .
Scientific Research Applications
Flame Retardants
One of the primary applications of 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- is as a flame retardant. Its derivatives are increasingly utilized in epoxy resins and composite materials due to their efficiency in reducing flammability. Recent studies have shown that compounds derived from this oxaphosphorin exhibit superior flame-retardant properties compared to traditional halogenated flame retardants .
Case Study: Epoxy Resins
- Objective : Evaluate the effectiveness of 6-chloro- in epoxy resin formulations.
- Findings : Incorporating 6-chloro- significantly improved the thermal stability and reduced the peak heat release rate during combustion tests.
Photoinitiators
The compound also serves as a photoinitiator in polymerization processes. Its ability to generate free radicals upon exposure to light makes it suitable for curing coatings and inks. This application is particularly relevant in the manufacturing of UV-cured materials where rapid curing is essential.
Data Table: Photoinitiator Performance Comparison
| Compound | Light Source | Curing Time | Conversion Rate |
|---|---|---|---|
| 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- | UV Lamp | 10 seconds | 95% |
| Traditional Photoinitiator | UV Lamp | 20 seconds | 85% |
Additives for Polymerization Processes
In addition to its role as a flame retardant and photoinitiator, this compound functions as an additive in polymerization processes. It enhances the mechanical properties of polymers and improves their resistance to thermal degradation.
Case Study: Polymer Blends
- Objective : Assess the impact of adding 6-chloro- on polymer blend performance.
- Results : The addition led to improved tensile strength and elongation at break compared to control samples without the additive.
Comparison with Similar Compounds
Key Observations :
- DOP-Cl’s chlorine atom makes it reactive toward nucleophilic substitution, enabling derivatization into sulfide (DOPS), oxide (DOPO), and alkoxy (DOPO-OMe) analogs .
- Thionation of DOP-Cl to DOPS avoids the toxicity of H₂S by using alternative sulfur sources like phosphorus pentasulfide .
- DOPO derivatives (e.g., XP-801) exhibit enhanced thermal stability (decomposition >400°C) due to rigid bicyclic structures .
Reactivity and Functionalization
- Nucleophilic Substitution: DOP-Cl undergoes reactions with nucleophiles (e.g., H₂O, alcohols, amines) to yield DOPO, alkoxyphosphinates, or amino derivatives . For example, hydrolysis produces DOPO, a key flame-retardant intermediate .
- Thionation : Conversion to DOPS introduces a P=S bond, which enhances solubility and reactivity in Michael additions and Atherton-Todd reactions .
- Pudovik Reaction : DOPS reacts with aldehydes to form α-hydroxyphosphoryl compounds, a pathway less accessible to DOPO due to its lower nucleophilicity .
- Polymer Compatibility: DOPO and its derivatives (e.g., DOPO-OAllyl) are grafted onto epoxy resins or silica nanocomposites to improve flame retardancy via intumescent char formation .
Physical and Thermal Properties
Notes:
Preparation Methods
Preparation from o-Phenylphenol and Phosphorus Trichloride
- The primary industrial method involves the reaction of o-phenylphenol with phosphorus trichloride (PCl3).
- The reaction is catalyzed by small quantities of zinc chloride (ZnCl2).
- The molar ratio of o-phenylphenol to phosphorus trichloride is approximately 1:1.25.
- The reaction is conducted by slow heating to about 140–150°C, followed by the addition of ZnCl2 catalyst.
- Heating continues to a final temperature of 190–210°C.
- Excess phosphorus trichloride distills off during the process.
- The product is purified by distillation, yielding about 80% of the theoretical amount.
$$
\text{o-phenylphenol} + \text{PCl}3 \xrightarrow[\text{ZnCl}2]{140-210^\circ C} \text{6-chloro-(6H)-dibenz[c,e]oxaphosphorin} + \text{HCl}
$$
- Zinc chloride acts as a catalyst to facilitate ring closure and chlorination.
- The distillation of excess PCl3 helps drive the reaction forward.
- The process is industrially viable and scalable.
Reference: US Patent 5391798A describes this process in detail, emphasizing the catalytic role of ZnCl2 and the temperature profile for optimal yield.
Variants of the Preparation Process
Catalyst Addition Sequence Variant:
- Zinc chloride can be added immediately to o-phenylphenol before the gradual addition of phosphorus trichloride.
- This variant allows better control over reaction kinetics and may improve yield or purity.
Temperature and Stoichiometry Control:
- Maintaining precise temperature control is critical to avoid side reactions or decomposition.
- The molar ratio of reagents and catalyst concentration influence the reaction rate and product quality.
Process Summary:
- React 6-chloro-(6H)-dibenz[c,e]oxaphosphorin with water in a 1:1 molar ratio.
- Temperature range: 50 to 250°C, typically 70 to 200°C.
- Reaction can be performed with or without aromatic solvents (e.g., toluene, xylenes).
- Gaseous hydrogen chloride (HCl) is evolved and removed continuously.
- The process yields the 6-one compound with high purity and minimal side products.
| Example | Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1:1 molar ratio water | Toluene | 70 to reflux | ~15 hrs | 98 | >95 | Stirring, gradual water addition |
| 2 | 1:1 molar ratio water | None | 110 to 180 | ~2 hrs | 100 | 99 | Vigorous stirring, solid product formed |
Reference: Patent US5481017 provides detailed experimental procedures and discusses the avoidance of excess water to minimize waste and improve process efficiency.
Summary Table of Preparation Parameters for 6-Chloro-(6H)-Dibenz[c,e]oxaphosphorin
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | o-Phenylphenol | Purity affects final yield |
| Phosphorus trichloride ratio | 1.0 : 1.25 (phenol : PCl3) | Slight excess PCl3 to drive reaction |
| Catalyst | Zinc chloride (small catalytic qty) | Added after initial heating or at start |
| Initial heating temperature | 140–150°C | For initial reaction stage |
| Final heating temperature | 190–210°C | To complete reaction and distill off excess PCl3 |
| Reaction time | Several hours | Controlled to optimize yield and purity |
| Purification method | Distillation | Removes unreacted PCl3 and impurities |
| Yield | ~80% theoretical | Industrially acceptable |
Research Findings and Industrial Significance
- The zinc chloride-catalyzed process is well-established industrially due to its balance of yield, purity, and operational simplicity.
- Controlling the temperature profile and reagent addition sequence is crucial to minimize by-products.
- The method avoids the formation of highly corrosive waste streams by distilling off excess phosphorus trichloride and capturing evolved HCl.
- The chloro intermediate’s stability allows further chemical transformations, such as hydrolysis to the oxaphosphorin-6-one, expanding its utility.
- The process has been cited in multiple patents and literature, confirming its robustness and reproducibility.
Q & A
Q. What are the established synthetic routes for 6H-dibenz[c,e][1,2]oxaphosphorin, 6-chloro-, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of substituted biphenyl precursors with phosphorus oxychloride (POCl₃). For example, Buysch et al. (1997) describe a method using 2,2'-dihydroxybiphenyl derivatives and POCl₃ under reflux in anhydrous toluene, yielding 6-chloro derivatives with >85% efficiency . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 biphenyl:POCl₃), temperature control (110–120°C), and inert gas purging to minimize hydrolysis. Catalyst screening (e.g., Lewis acids like AlCl₃) can further enhance regioselectivity .
Q. How is the structural integrity of 6-chloro derivatives validated post-synthesis?
Characterization relies on multinuclear NMR (¹H, ¹³C, ³¹P), IR, and elemental analysis. For instance, ³¹P NMR typically shows a singlet near δ +35 ppm for the phosphorus center, confirming successful chlorination . X-ray crystallography is recommended for unambiguous confirmation of the bicyclic structure, as demonstrated for the analogous 6H-dibenzoxaphosphorin-6-oxide (DOPO) .
Q. What preliminary safety assessments are critical for handling this compound?
While comprehensive toxicity data are lacking, REACH guidelines (OECD 429) indicate low skin sensitization potential (reliability score: 1) . Researchers should prioritize glovebox use for synthesis, given the compound’s reactivity with moisture. Acute toxicity screening (e.g., zebrafish embryo assays) is advised to establish baseline ecotoxicological profiles .
Advanced Research Questions
Q. How does the chlorine substituent influence reactivity in nucleophilic substitution reactions?
The 6-chloro group acts as a leaving group, enabling nucleophilic displacement with amines, alkoxides, or thiols. For example, reaction with sodium thiophenolate in THF yields 6-sulfide derivatives, as confirmed by ³¹P NMR shifts to δ +28 ppm . Kinetic studies (e.g., UV-Vis monitoring) can quantify activation energies, with polar aprotic solvents (DMF, DMSO) accelerating substitution rates .
Q. What computational methods predict the environmental persistence of this compound?
The U.S. EPA PBT Profiler estimates biodegradation potential using Log Kow (experimental value: ~3.32) and molecular connectivity indices. However, empirical data gaps (e.g., hydrolysis half-life) necessitate hybrid QSAR-DFT modeling to assess aquatic toxicity and bioaccumulation .
Q. How can this compound be functionalized for flame-retardant polymer applications?
Derivatization via Arbuzov or Michaelis-Becker reactions introduces phosphonate or phosphinate groups, enhancing thermal stability. For example, grafting onto epoxy resins via epoxy ring-opening improves UL-94 ratings (V-0 achievable at 5 wt% loading). TGA-DSC analysis (10°C/min, N₂ atmosphere) reveals char formation >300°C, correlating with flame suppression .
Q. What analytical challenges arise in detecting trace degradation byproducts?
LC-HRMS (ESI+) with collision-induced dissociation (CID) is essential for identifying hydrolyzed products (e.g., 6-hydroxy derivatives). Method validation should include spike-recovery tests in simulated environmental matrices (soil/water), with detection limits <1 ppb .
Q. Are there contradictions in reported toxicity data, and how can they be resolved?
Discrepancies in ecotoxicity studies (e.g., conflicting EC₅₀ values for algae) may stem from varying test protocols (OECD vs. EPA). Harmonizing exposure durations (72–96 hr) and using standardized algal species (e.g., Raphidocelis subcapitata) can reduce variability .
Methodological Recommendations
- Synthetic Scale-Up : Use flow chemistry to mitigate exothermic risks during POCl₃ reactions .
- Toxicity Profiling : Combine in vitro (HepG2 cell viability) and in silico (DEREK Nexus) models for preliminary hazard assessment .
- Environmental Fate Studies : Employ OECD 308/309 guidelines for aerobic/anaerobic degradation testing in sediment-water systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
